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molecular formula C14H14Cl2O3 B8381823 Benzyl 3-(2,2-dichloro-3-oxocyclobutyl)propanoate

Benzyl 3-(2,2-dichloro-3-oxocyclobutyl)propanoate

Cat. No. B8381823
M. Wt: 301.2 g/mol
InChI Key: PNBKCNGXXPMXCG-UHFFFAOYSA-N
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Patent
US09175032B2

Procedure details

A solution of benzyl 3-(2,2-dichloro-3-oxocyclobutyl)propanoate (8) (11.29 g, 37.49 mmol) in AcOH (100 ml) was treated in small portions with zinc powder (12.26 g, 187.44 mmol, 5 eq.) at RT. After addition, the reaction mixture was stirred at 80° C. for 2 h. LCMS analysis after 2 h shows complete consumption of starting material. The reaction was cooled to RT, diluted with TBME (˜100 ml), filtered and concentrated in vacuo. Heptane (250 ml) was added to remove most of the acetic acid azeotropically. Water (100 ml) was added to the resultant viscous liquid and the mixture was extracted with EtOAc (100 ml×2). The combined organic phase was washed with saturated NaHCO3 (100 ml×1), brine, dried over Na2SO4, filtered and concentrated to yield 8.12 g (93% yield at >95% purity by NMR) of 9 as a clear yellow oil. LCMS analysis on MS 19 shows 92% purity. 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 7.30-7.43 (5 H, m), 5.14 (2 H, s), 3.08-3.21 (2 H, m), 2.64-2.76 (2 H, m), 2.34-2.48 (3 H, m), 1.96 (2 H, q, J=7.62 Hz):
Quantity
11.29 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
12.26 g
Type
catalyst
Reaction Step One
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](=[O:19])[CH2:10][CH2:11][CH:12]1[CH2:15][C:14](=[O:16])[C:13]1(Cl)Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CC(O)=O.[Zn]>[CH2:1]([O:8][C:9](=[O:19])[CH2:10][CH2:11][CH:12]1[CH2:13][C:14](=[O:16])[CH2:15]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
11.29 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CCC1C(C(C1)=O)(Cl)Cl)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
12.26 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 80° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
WAIT
Type
WAIT
Details
LCMS analysis after 2 h shows complete
Duration
2 h
CUSTOM
Type
CUSTOM
Details
consumption of starting material
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to RT
ADDITION
Type
ADDITION
Details
diluted with TBME (˜100 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Heptane (250 ml) was added
CUSTOM
Type
CUSTOM
Details
to remove most of the acetic acid azeotropically
ADDITION
Type
ADDITION
Details
Water (100 ml) was added to the resultant viscous liquid
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (100 ml×2)
WASH
Type
WASH
Details
The combined organic phase was washed with saturated NaHCO3 (100 ml×1), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(CCC1CC(C1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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